molecular formula C23H25NO6S B264235 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Katalognummer B264235
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: JOQHEENFZQYNHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Wirkmechanismus

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A binds to the ATP-binding pocket of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKK, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. In addition, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been found to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. It has been shown to have potent anti-inflammatory and anti-tumor activities in vitro and in vivo, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, there are also limitations to using 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A in lab experiments. Its mechanism of action is not fully understood, and its specificity for IKK has not been fully characterized. In addition, its pharmacokinetic properties and toxicity profile have not been extensively studied.

Zukünftige Richtungen

There are several future directions for research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A. First, further studies are needed to elucidate its mechanism of action and specificity for IKK. Second, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated in order to assess its potential as a therapeutic agent. Third, its anti-viral activity against other viruses needs to be explored. Fourth, its potential as a treatment for various diseases, such as cancer and inflammatory disorders, needs to be evaluated in preclinical and clinical studies. Finally, the development of more potent and selective IKK inhibitors based on the structure of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is an area of active research.

Synthesemethoden

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been studied extensively in vitro and in vivo for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. In particular, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

Eigenschaften

Molekularformel

C23H25NO6S

Molekulargewicht

443.5 g/mol

IUPAC-Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C23H25NO6S/c1-12-8-17-20(21-19(12)16(10-29-21)23(3,4)5)13(2)15(22(26)30-17)9-18(25)24-14-6-7-31(27,28)11-14/h6-8,10,14H,9,11H2,1-5H3,(H,24,25)

InChI-Schlüssel

JOQHEENFZQYNHO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

Kanonische SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.